7-(4-Ethoxy-3-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid
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Overview
Description
- The phenyl group with ethoxy and methoxy substitutions can be introduced through a palladium-catalyzed cross-coupling reaction with phenylboronic acid .
Industrial Production Methods: Industrial production of this compound may involve scaling up the above synthetic routes using continuous flow reactors and optimizing reaction conditions to achieve high yields and purity. The use of microwave irradiation and catalyst-free conditions can enhance the efficiency and sustainability of the process .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(4-Ethoxy-3-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid can be achieved through a multi-step process involving the following key steps:
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Formation of the Triazole Ring:
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Formation of the Pyrimidine Ring:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones.
Reduction: Reduction reactions can target the triazole and pyrimidine rings, potentially leading to the formation of dihydro derivatives.
Substitution: The ethoxy and methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives of the triazole and pyrimidine rings.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Biology:
- It exhibits potential biological activities, including acting as inhibitors of specific enzymes and receptors .
Medicine:
- The compound is being investigated for its potential therapeutic applications in treating cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .
Industry:
Mechanism of Action
The mechanism of action of 7-(4-Ethoxy-3-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
- 7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
- 7-(4-Bromophenyl)-2-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine
Comparison:
- Structural Differences: The presence of different substituents on the phenyl ring and variations in the triazole and pyrimidine rings.
- Biological Activities: While similar compounds may exhibit overlapping biological activities, the specific substitutions can lead to differences in potency and selectivity for molecular targets .
- Applications: The unique combination of functional groups in 7-(4-Ethoxy-3-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid imparts distinct properties that can be leveraged in various scientific and industrial applications .
Properties
Molecular Formula |
C15H16N4O4 |
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Molecular Weight |
316.31 g/mol |
IUPAC Name |
7-(4-ethoxy-3-methoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C15H16N4O4/c1-3-23-12-5-4-9(6-13(12)22-2)11-7-10(14(20)21)18-15-16-8-17-19(11)15/h4-8,11H,3H2,1-2H3,(H,20,21)(H,16,17,18) |
InChI Key |
RIMXWXWJEIXQTD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C=C(NC3=NC=NN23)C(=O)O)OC |
Origin of Product |
United States |
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